molecular formula C10H13Cl2NO B359209 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol CAS No. 856977-77-0

1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol

Cat. No.: B359209
CAS No.: 856977-77-0
M. Wt: 234.12g/mol
InChI Key: GWJXEIVLHPCSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol” is a complex organic molecule. It contains a propan-2-ol group attached to an amino group, which is further attached to a 3,4-dichlorophenyl group. This suggests that it might have properties similar to other compounds with these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl group suggests that it might have aromatic properties, while the amino and propan-2-ol groups could introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it’s reacted. The presence of the amino and propan-2-ol groups suggests that it might undergo reactions typical of amines and alcohols, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. The presence of the dichlorophenyl, amino, and propan-2-ol groups suggests that it might have properties such as polarity, potential for hydrogen bonding, and aromaticity .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJXEIVLHPCSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.